molecular formula C8H10 B008413 Ethylbenzene-2,3,4,5,6-D5 CAS No. 20302-26-5

Ethylbenzene-2,3,4,5,6-D5

Cat. No. B008413
CAS RN: 20302-26-5
M. Wt: 111.2 g/mol
InChI Key: YNQLUTRBYVCPMQ-DKFMXDSJSA-N
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Description

Ethylbenzene-2,3,4,5,6-D5 is a useful isotopically labeled research compound . It is the deuterium-labeled version of Ethylbenzene . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Synthesis Analysis

The synthesis of Ethylbenzene-2,3,4,5,6-D5 involves the C-F bond activation of fluoroethane at ACF in the presence of HSnBu3 . A reaction of fluoroethane (0.12 mmol) in C6D6 gave after 4 days with 97% yield ethylbenzene-d5 and 1% yield ethene .


Molecular Structure Analysis

The molecular formula of Ethylbenzene-2,3,4,5,6-D5 is C8H5D5 . The molecular weight is 111.2 . The structure of Ethylbenzene-2,3,4,5,6-D5 can be found in various databases .


Chemical Reactions Analysis

The catalytic oxidation of ethylbenzene has been studied in detail . The reaction mechanism involves the time profiles of ethylbenzene and three products: acetophenone, benzaldehyde, and benzoic acid .


Physical And Chemical Properties Analysis

The boiling point of Ethylbenzene-2,3,4,5,6-D5 is 136 °C (lit.) . The density is 0.908 g/mL at 25 °C .

Scientific Research Applications

Catalytic Performance and Reaction Mechanisms

Ethylbenzene plays a crucial role in the study of catalytic performances, especially in reactions like benzene alkylation with methanol. Research demonstrates how altering the Si/Al ratio in hierarchical porous ZSM-5 catalysts can suppress ethylbenzene formation, highlighting the importance of catalyst modification in industrial processes (Hualei Hu et al., 2016). Similarly, the addition of Pt to ZSM-5 catalysts has been shown to significantly suppress ethylbenzene formation in benzene alkylation with methanol, underscoring the potential of metal modification in enhancing catalyst life-span and selectivity (Hualei Hu et al., 2014).

Environmental Monitoring and Pollution Control

Ethylbenzene's role in environmental science is significant, particularly in studies related to air pollution and BTEX (benzene, toluene, ethylbenzene, and xylenes) compounds. For instance, research on BTEX adsorption on TiO2 surfaces provides insights into potential methods for mitigating environmental pollution through adsorption technologies (Marcos dos Reis Vargas et al., 2019). Additionally, the development of simpler, low-budget methods for BTEX quantification in ambient air highlights the ongoing efforts to monitor and control air quality more efficiently (Nassiba Baimatova et al., 2016).

Advanced Chemical Synthesis and Material Science

Research on the catalytic performance of ethylbenzene in reactions like its dehydrogenation to styrene in the presence of carbon dioxide showcases the exploration of efficient synthesis processes and the role of CO2 in promoting chemical reactions (Y. Sakurai et al., 2002). This area of research is critical for developing sustainable chemical production methods.

Safety And Hazards

Ethylbenzene-2,3,4,5,6-D5 is a highly flammable liquid and vapor . It is harmful if inhaled . It should be used only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

Future Directions

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that Ethylbenzene-2,3,4,5,6-D5 and other deuterated compounds may have important roles in future drug development processes .

properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQLUTRBYVCPMQ-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylbenzene-2,3,4,5,6-D5

CAS RN

20302-26-5
Record name 20302-26-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylbenzene-2,3,4,5,6-D5
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Ethylbenzene-2,3,4,5,6-D5
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Ethylbenzene-2,3,4,5,6-D5
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Ethylbenzene-2,3,4,5,6-D5
Reactant of Route 5
Ethylbenzene-2,3,4,5,6-D5
Reactant of Route 6
Ethylbenzene-2,3,4,5,6-D5

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